REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[C:11](OC(Cl)(Cl)Cl)=[O:12]>O1CCCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:11](=[O:12])[NH:1][C:2]=2[CH:7]=1
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Name
|
|
Quantity
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40.5 g
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Type
|
reactant
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Smiles
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NC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
44.8 mL
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Type
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reactant
|
Smiles
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ClC(=O)OC(Cl)(Cl)Cl
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Then, the reaction mixture was poured onto ice
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Type
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EXTRACTION
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Details
|
the organic substance was extracted with ethyl acetate (500 ml×3)
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Type
|
WASH
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Details
|
The combined extracts were washed with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(NC(O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |